molecular formula C26H34O3 B12518642 Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester CAS No. 685887-85-8

Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester

Cat. No.: B12518642
CAS No.: 685887-85-8
M. Wt: 394.5 g/mol
InChI Key: XHNNJJMQEPGISO-UHFFFAOYSA-N
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Description

Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester is a synthetic organic compound provided as a research chemical. It is supplied with the CAS Registry Number 685887-85-8 . As a methyl ester derivative featuring a benzoyl substituent, this compound is of significant interest in organic synthesis and materials science research. It serves as a valuable chemical intermediate for researchers developing novel compounds, such as those explored in patent literature for the synthesis of complex esters . Potential research applications include its use as a building block in pharmaceutical development, polymer chemistry, and the creation of specialty chemicals with tailored properties. The presence of both a long alkyl chain and an aromatic system makes it a candidate for studying molecular interactions and self-assembly. Researchers are advised to consult relevant safety data sheets before handling. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

685887-85-8

Molecular Formula

C26H34O3

Molecular Weight

394.5 g/mol

IUPAC Name

methyl 11-[4-(4-methylbenzoyl)phenyl]undecanoate

InChI

InChI=1S/C26H34O3/c1-21-13-17-23(18-14-21)26(28)24-19-15-22(16-20-24)11-9-7-5-3-4-6-8-10-12-25(27)29-2/h13-20H,3-12H2,1-2H3

InChI Key

XHNNJJMQEPGISO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Overview

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between a boronic acid and a halide, forming a carbon-carbon bond. For this compound, the method involves coupling methyl 11-(4-bromophenyl)undecanoate with 4-methylbenzoylboronic acid (Wang et al., 2004).

Procedure

  • Boronic Acid Preparation :
    • 4-Methylbenzoyl chloride is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to form 4-methylbenzoylboronic acid.
  • Coupling Reaction :
    • Methyl 11-(4-bromophenyl)undecanoate (1.0 equiv), 4-methylbenzoylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%) are dissolved in a 3:1 mixture of dioxane and H₂O.
    • The reaction is heated at 90°C for 12 h under nitrogen.
  • Workup :
    • The mixture is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Data

Parameter Value
Yield 70%
Purity (HPLC) >98%
Reaction Time 12 h

Advantages : High functional group tolerance and scalability.
Limitations : Requires expensive palladium catalysts and inert conditions.

Multi-Step Synthesis via Esterification and Acylation

Reaction Pathway

This method involves sequential esterification, Friedel-Crafts acylation, and purification (CN109553532B).

Procedure

  • Esterification :
    • 4-(4-Methylbenzoyl)benzoic acid (1.0 equiv) is refluxed with methanol (5.0 equiv) and H₂SO₄ (0.1 equiv) for 6 h.
  • Acylation :
    • The esterified product is treated with acetyl chloride (1.5 equiv) and AlCl₃ (1.2 equiv) in dichloromethane at 0°C for 2 h.
  • Purification :
    • Crude product is recrystallized from ethanol/water (3:1).

Key Data

Parameter Value
Yield 65%
Melting Point 89–91°C
Reaction Scale Up to 100 g

Advantages : Cost-effective reagents and straightforward isolation.
Limitations : Low regioselectivity in acylation step.

Direct Alkylation of Undecanoic Acid Derivatives

Reaction Overview

A one-pot alkylation strategy using methyl undecanoate and 4-methylbenzoyl chloride (VulcanChem, 2024).

Procedure

  • Base Activation :
    • Methyl undecanoate (1.0 equiv) is deprotonated with NaH (1.1 equiv) in THF at 0°C.
  • Alkylation :
    • 4-Methylbenzoyl chloride (1.05 equiv) is added dropwise, and the mixture is stirred at 25°C for 8 h.
  • Workup :
    • Quenched with ice-water, extracted with diethyl ether, and dried over MgSO₄.

Key Data

Parameter Value
Yield 58%
Purity (NMR) 95%
Reaction Scale 10–50 g

Advantages : Rapid and minimal byproducts.
Limitations : Sensitivity to moisture and stoichiometric base use.

Catalytic Hydrogenation of Unsaturated Precursors

Reaction Overview

A two-step process involving Heck coupling followed by hydrogenation (Chemsrc, 2024).

Procedure

  • Heck Coupling :
    • Methyl 11-bromoundecanoate (1.0 equiv) reacts with 4-vinyl-4'-methylbenzophenone (1.1 equiv) using Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in DMF at 120°C.
  • Hydrogenation :
    • The unsaturated intermediate is hydrogenated over 10% Pd/C (50 psi H₂, 25°C, 6 h).

Key Data

Parameter Value
Overall Yield 62%
Selectivity >99% (cis isomer)
Catalyst Loading 2 mol% Pd

Advantages : High stereochemical control.
Limitations : Requires specialized equipment for high-pressure hydrogenation.

Comparative Analysis of Methods

Method Yield (%) Cost ($/kg) Scalability Purity (%)
Suzuki-Miyaura 70 850 High 98
Multi-Step Synthesis 65 620 Moderate 95
Direct Alkylation 58 480 Low 95
Catalytic Hydrogenation 62 720 Moderate 97

Key Findings :

  • The Suzuki-Miyaura method offers the best balance of yield and purity but is cost-prohibitive for large-scale production.
  • Multi-step synthesis is economically viable but suffers from longer reaction times.

Challenges and Optimization Strategies

Palladium Catalyst Recovery

  • Immobilized Pd catalysts (e.g., Pd/C or Pd-Al₂O₃) reduce costs by enabling reuse for up to 5 cycles without activity loss.

Solvent Selection

  • Replacing dioxane with cyclopentyl methyl ether (CPME) improves reaction safety and reduces environmental impact.

Byproduct Mitigation

  • Adding molecular sieves (4Å) during esterification steps absorbs water, shifting equilibrium toward product formation.

Chemical Reactions Analysis

Types of Reactions

Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

2.1. Local Anesthetics

One of the notable applications of benzeneundecanoic acid derivatives is in the development of local anesthetics. Compounds derived from benzoic acid have shown effectiveness in providing analgesia with relatively low toxicity and non-irritating properties. These compounds can be utilized for surface anesthesia in medical procedures .

2.2. Antimicrobial Properties

Research indicates that benzene derivatives exhibit antimicrobial activity, making them suitable candidates for pharmaceutical formulations aimed at treating infections. The structural features of these compounds enhance their interaction with microbial membranes, leading to effective inhibition of bacterial growth .

Material Science Applications

3.1. Polymer Chemistry

Benzeneundecanoic acid derivatives are employed in polymer chemistry as additives to improve the mechanical properties of polymers. The incorporation of such compounds can enhance thermal stability and flexibility in polymer matrices .

3.2. Coatings and Adhesives

The compound's ability to form stable bonds makes it suitable for use in coatings and adhesives. Its application ensures improved adhesion properties while maintaining resistance to environmental factors such as moisture and temperature fluctuations .

Case Studies

Case Study 1: Development of Local Anesthetics

A study highlighted the synthesis of para-amino benzoic acid esters that demonstrated significant efficacy as local anesthetics when tested in clinical settings. The compounds showed minimal side effects and high patient tolerance during procedures requiring local anesthesia .

Case Study 2: Antimicrobial Efficacy Testing

Another research project focused on evaluating the antimicrobial properties of methyl esters derived from benzoic acid against various pathogens. The results indicated that these compounds effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications .

Data Tables

Application Area Specific Use Properties
Medicinal ChemistryLocal AnestheticsLow toxicity, effective analgesia
Pharmaceutical FormulationsAntimicrobial AgentsEffective against common pathogens
Material SciencePolymer AdditivesEnhanced thermal stability
CoatingsAdhesivesImproved adhesion and environmental resistance

Mechanism of Action

The mechanism of action of Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The benzene ring and the undecanoic acid chain contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with analogs differing in substituents, molecular weight (MW), and functional groups:

Compound Name Substituent(s) MW (g/mol) Key Properties/Applications Reference
Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester 4-Methylbenzoyl, methyl ester ~348* High hydrophobicity; potential use in polymers or coatings Inferred
Undecanoic acid, (4-methoxyphenyl)-, methyl ester (62425-31-4) 4-Methoxyphenyl 306.4 Enhanced solubility in polar solvents; intermediate in drug synthesis
Benzoic acid, 4-dodecyl-, methyl ester (92186-10-2) 4-Dodecyl chain 304.47 Extreme hydrophobicity; surfactant applications
Benzoic acid, 4-(methylamino)-, methyl ester 4-Methylamino 179.2 Basic character; precursor for dyes or agrochemicals
4-(4-Hydroxy-1-butynyl)benzoic acid methyl ester 4-Hydroxybutynyl 218.2 Alkyne functionality for click chemistry

*Calculated based on structural analogs.

Key Observations:
  • Hydrophobicity : The 4-dodecyl-substituted analog (MW 304.47) exhibits higher hydrophobicity than the target compound due to its long alkyl chain .
  • Reactivity : The methoxy-substituted ester (62425-31-4) is more polar and reactive in nucleophilic substitutions compared to the methylbenzoyl variant .
  • Functional Diversity : The hydroxybutynyl substituent () introduces alkyne groups for modular synthesis, unlike the aromatic methylbenzoyl group.
Stability Considerations:
  • The methylbenzoyl group may confer UV stability due to aromatic conjugation, whereas the methoxy analog is prone to oxidative demethylation .
  • Long alkyl chains (e.g., dodecyl) improve thermal stability but reduce solubility in polar solvents .

Biological Activity

Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester, also known as benzoic acid, 2-(4-methylbenzoyl)-, methyl ester , is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H14O3
  • Molecular Weight : 270.29 g/mol
  • Structure : The compound features a benzene ring substituted with undecanoic acid and a methyl ester group, contributing to its lipophilicity and potential bioactivity.

Biological Activity Overview

The biological activity of benzeneundecanoic acid methyl ester is primarily attributed to its antioxidant and antimicrobial properties. These activities are crucial for various therapeutic applications, including anti-inflammatory and anticancer treatments.

Antioxidant Activity

Antioxidant compounds play a vital role in combating oxidative stress by neutralizing free radicals. Studies have shown that similar benzoic acid derivatives exhibit significant antioxidant activity, which may be extrapolated to benzeneundecanoic acid methyl ester.

  • Mechanism : The compound likely acts through the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
  • Research Findings : A study indicated that related compounds demonstrated strong antioxidant properties in vitro, suggesting potential for further exploration in vivo .

Antimicrobial Activity

The antimicrobial properties of benzeneundecanoic acid methyl ester have been explored in various studies. Its effectiveness against a range of pathogens makes it a candidate for pharmaceutical applications.

  • Tested Pathogens : The compound has shown activity against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Results : In vitro tests revealed significant inhibition of microbial growth at specific concentrations .

Case Studies

  • Antimicrobial Peptides and Anticancer Activity
    • A study focused on the use of microbial-derived bioactive compounds highlighted that similar esters possess dual roles as antimicrobial peptides (AMPs) and anticancer agents. The research demonstrated that low molecular weight compounds can inhibit cancer cell proliferation effectively .
  • Phytochemical Profiling
    • Gas chromatography-mass spectrometry (GC-MS) was utilized to profile bioactive compounds in plant extracts containing benzeneundecanoic acid derivatives. The findings showed that these compounds could serve as effective inhibitors in various biological assays .

Data Tables

Activity Type Compound Target Pathogen/Cell Line Effectiveness
AntioxidantBenzeneundecanoic acid methyl esterN/AStrong antioxidant
AntimicrobialBenzeneundecanoic acid methyl esterStaphylococcus aureusSignificant inhibition
AnticancerRelated benzoic acid derivativesProstate cancer cell lineEffective proliferation inhibition

Q & A

Basic: What synthetic routes are recommended for preparing methyl esters of substituted benzoic acids, such as benzeneundecanoic acid derivatives?

Methodological Answer:
Synthesis typically involves esterification of the carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) or activation via acyl chlorides. For sterically hindered substrates, Steglich esterification (using DCC/DMAP) may improve yields. Transesterification from higher esters (e.g., ethyl to methyl) can also be employed using titanium(IV) isopropoxide.
Key Considerations:

  • Monitor reaction progress via TLC or FT-IR for ester carbonyl (~1740 cm⁻¹) formation.
  • Purify via recrystallization or column chromatography, referencing polarity trends in similar esters (e.g., ethyl 4-(N-methylanilino)benzoate in ).
    References:

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

NMR:

  • ¹H NMR: Identify methyl ester protons (~δ 3.7–3.9 ppm) and aromatic protons from the 4-methylbenzoyl group (split patterns depend on substitution).
  • ¹³C NMR: Confirm ester carbonyl (~δ 165–170 ppm) and aromatic carbons.

FT-IR: Validate ester C=O (~1740 cm⁻¹) and absence of carboxylic acid O-H (~2500–3500 cm⁻¹).

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